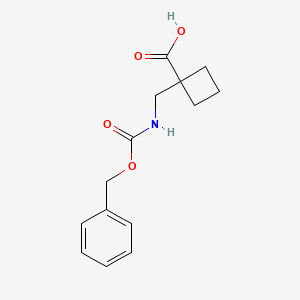

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Descripción general

Descripción

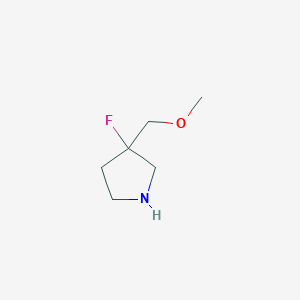

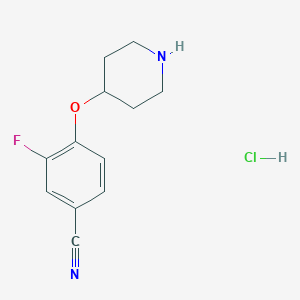

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C12H18N2O2 . It is a light yellow solid and has a molecular weight of 222.29 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) . This code provides a specific string of characters that represents the 2D structure of the molecule. Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 222.29 . The storage temperature is 0-5 degrees Celsius .Aplicaciones Científicas De Investigación

- Application Summary : Indazoles, including Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, are important in medicinal chemistry . They have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and others .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being explored. For example, in anti-inflammatory studies, in vivo models like Freund’s adjuvant-induced arthritis and carrageenan-induced edema might be used .

- Results or Outcomes : The results also depend on the specific study. For instance, certain indazole derivatives have shown high anti-inflammatory activity with minimal ulcerogenic potential .

- Application Summary : Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that can be used in various organic synthesis processes .

- Methods of Application : The compound can be used as a reagent in chemical reactions, but the specific methods of application would depend on the reaction being carried out .

- Results or Outcomes : The outcomes would be the products of the chemical reactions in which this compound is used .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

- Application Summary : Indazole derivatives, including Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, are used in drug development due to their diverse biological activity .

- Methods of Application : The specific methods of application would depend on the specific drug being developed. This typically involves a series of in vitro and in vivo tests to evaluate the compound’s efficacy and safety .

- Results or Outcomes : The results would depend on the specific drug being developed. Some indazole derivatives have shown promise in preclinical studies for various diseases .

- Application Summary : Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be used as a reagent in various organic synthesis processes .

- Methods of Application : The compound can be used as a reagent in chemical reactions, but the specific methods of application would depend on the reaction being carried out .

- Results or Outcomes : The outcomes would be the products of the chemical reactions in which this compound is used .

Scientific Field: Drug Development

Scientific Field: Organic Synthesis

- Application Summary : Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be used as a reagent in various chemical synthesis processes .

- Methods of Application : The compound can be used as a reagent in chemical reactions, but the specific methods of application would depend on the reaction being carried out .

- Results or Outcomes : The outcomes would be the products of the chemical reactions in which this compound is used .

- Application Summary : The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, which includes Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, attracts attention of scientists working in the field of organic and medicinal chemistry due to their diverse biological activity and the use in drug development and natural products chemistry .

- Methods of Application : The specific methods of application would depend on the specific drug being developed. This typically involves a series of in vitro and in vivo tests to evaluate the compound’s efficacy and safety .

- Results or Outcomes : The results would depend on the specific drug being developed. Some indazole derivatives have shown promise in preclinical studies for various diseases .

Scientific Field: Chemical Synthesis

Scientific Field: Natural Products Chemistry

Safety And Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required . The compound should not be allowed to come in contact with air or water, as it may cause a violent reaction and possible flash fire . It should be kept out of reach of children .

Propiedades

IUPAC Name |

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEQZIHBLSZFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)

![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)